molecular formula C24H35P B14664094 Dodecyl(diphenyl)phosphane CAS No. 38854-58-9

Dodecyl(diphenyl)phosphane

Cat. No.: B14664094
CAS No.: 38854-58-9
M. Wt: 354.5 g/mol
InChI Key: KCYMAYAYGICFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl(diphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a dodecyl group and two phenyl groups. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(diphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of dodecylmagnesium bromide with diphenylchlorophosphine under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dodecyl(diphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodecyl(diphenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl(diphenyl)phosphane involves its ability to act as a nucleophile, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphorus atom in the compound can also undergo oxidation, forming phosphine oxides that can further react with other substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl(diphenyl)phosphane is unique due to the presence of both a long alkyl chain (dodecyl group) and aromatic rings (phenyl groups). This combination imparts distinct solubility, reactivity, and steric properties, making it suitable for specific applications where other phosphines may not be as effective .

Properties

CAS No.

38854-58-9

Molecular Formula

C24H35P

Molecular Weight

354.5 g/mol

IUPAC Name

dodecyl(diphenyl)phosphane

InChI

InChI=1S/C24H35P/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3

InChI Key

KCYMAYAYGICFGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.